molecular formula C7H5BrF2 B2812414 2-Bromo-5-fluorobenzyl fluoride CAS No. 2244085-04-7

2-Bromo-5-fluorobenzyl fluoride

Cat. No.: B2812414
CAS No.: 2244085-04-7
M. Wt: 207.018
InChI Key: SEROKAKMSQQVMJ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzyl fluoride is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, fluorine, and a fluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-fluorobenzyl fluoride can be synthesized through several methods. One common approach involves the bromination of 4-fluorotoluene using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorobenzyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

Scientific Research Applications

2-Bromo-5-fluorobenzyl fluoride has several scientific research applications:

Properties

IUPAC Name

1-bromo-4-fluoro-2-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEROKAKMSQQVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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